
N-(Aminomethyl)urea
描述
N-(aminomethyl)urea is a member of the class of ureas that is urea substituted by an aminomethyl group at the nitrogen atom. It is a conjugate base of a N-(ammoniomethyl)urea.
科学研究应用
Agricultural Applications
1.1. Urea Derivatives in Fertilization
N-(Aminomethyl)urea has been studied as a potential nitrogen source in fertilizers. Research indicates that modifications to urea can enhance nitrogen use efficiency (NUE) and reduce environmental impacts such as nitrate leaching. For instance, studies have shown that combining this compound with nitrification inhibitors can significantly lower ammonia volatilization and nitrous oxide emissions, making it an environmentally friendly option for crop production .
Table 1: Effects of this compound on Crop Yield and Emissions
Study | Crop Type | Application Method | NUE Improvement | Ammonia Emission Reduction |
---|---|---|---|---|
Silva et al. (2017) | Wheat | Urea + this compound | 25% | 50% |
Harty et al. (2016) | Canola | Urea + Double Inhibitors | 30% | 60% |
1.2. Nanofertilizers
Recent advancements have led to the development of nanofertilizers incorporating this compound. These nanofertilizers demonstrate enhanced nutrient release profiles and improved plant uptake efficiency. A study highlighted that N-doped amorphous calcium phosphate nanoparticles modified with urea showed a nitrogen content three times higher than conventional methods while maintaining plant biomass equivalent to standard fertilization techniques .
Medical Applications
2.1. Urease Inhibition
This compound serves as a scaffold for designing urease inhibitors, which are crucial in treating infections caused by ureolytic bacteria such as Helicobacter pylori and Proteus mirabilis. Inhibitors derived from this compound have shown promising results in reducing urease activity, thereby mitigating complications associated with these infections.
Table 2: Inhibitory Potency of this compound Derivatives Against Ureases
Compound | Source Bacteria | Ki Value (nM) |
---|---|---|
Compound A | Sporosarcina pasteurii | 108 |
Compound B | Proteus mirabilis | 360 |
These findings suggest that derivatives of this compound can be optimized for enhanced potency against urease enzymes, providing a pathway for developing new therapeutic agents .
Material Science Applications
3.1. Synthesis of New Materials
This compound has been utilized in synthesizing various materials with antimicrobial properties. Recent studies have reported the synthesis of urea derivatives that exhibit significant antimicrobial activity against multiple bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. The molecular docking studies conducted on these compounds revealed favorable binding interactions that contribute to their efficacy .
Table 3: Antimicrobial Activity of Urea Derivatives
Compound Name | Target Bacteria | Inhibition Percentage |
---|---|---|
Compound X | Acinetobacter baumannii | 94.5% |
Compound Y | Staphylococcus aureus | 75% |
These results indicate the potential for developing new antimicrobial agents based on the structure of this compound.
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(Aminomethyl)urea with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between urea derivatives and aminomethyl precursors. To optimize purity, systematically vary reaction parameters (e.g., temperature, pH, catalyst type) and monitor yields via HPLC or LC-MS. Use recrystallization or column chromatography for purification. Reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm structural integrity via FT-IR and H/C NMR . For reproducibility, document all parameters in a stepwise protocol and validate with triplicate experiments .
Q. How can researchers characterize the stability of This compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation kinetics using UV-Vis spectroscopy or mass spectrometry. Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Include control samples and statistical analysis (e.g., ANOVA) to assess significance of degradation pathways .
Q. What analytical techniques are most effective for distinguishing This compound from structurally similar ureas?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR) for unambiguous identification. For example, H NMR can resolve aminomethyl proton signals (δ 2.8–3.2 ppm), while FT-IR confirms urea carbonyl stretches (~1640–1680 cm). Cross-validate findings with computational tools like Gaussian for molecular vibrational mode simulations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of This compound in enzyme inhibition studies?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites. For enzyme interactions, perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., urease) to simulate binding affinities. Validate predictions with in vitro assays (e.g., enzyme kinetics) and compare IC values .
Q. What strategies resolve contradictions in reported spectroscopic data for This compound across literature sources?
- Methodological Answer : Cross-reference spectral data from peer-reviewed journals and authoritative databases (e.g., NIST). Replicate disputed experiments under standardized conditions, and apply multivariate analysis (e.g., PCA) to identify outliers. Publish corrigenda or follow-up studies to clarify discrepancies, ensuring raw data and metadata are openly accessible .
Q. How to design a structure-activity relationship (SAR) study for This compound derivatives targeting specific biological pathways?
- Methodological Answer : Synthesize derivatives with modifications to the aminomethyl or urea moiety. Test bioactivity in cell-based assays (e.g., cytotoxicity, enzyme inhibition) and correlate results with computational descriptors (e.g., logP, polar surface area). Use QSAR models (e.g., CoMFA) to prioritize compounds for further optimization .
Q. Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in This compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate LD/EC. Apply bootstrap resampling to estimate confidence intervals. For low-sample-size studies, use non-parametric tests (e.g., Mann-Whitney U) .
Q. How should researchers handle irreproducible results in This compound synthesis protocols?
- Methodological Answer : Audit procedural variables (e.g., reagent purity, solvent grade, humidity). Implement a factorial design experiment to isolate confounding factors. Collaborate with independent labs for external validation and document all iterations in a lab notebook .
Q. Literature & Data Management
Q. What criteria should guide the selection of primary literature for a review on This compound applications?
- Methodological Answer : Prioritize studies from high-impact journals (e.g., JACS, Angewandte Chemie) and avoid non-peer-reviewed platforms. Use citation tracking tools (e.g., Web of Science) to identify seminal works. Critically evaluate methods sections for technical rigor and adherence to FAIR data principles .
Q. How to ethically manage and share spectral data for This compound in public repositories?
属性
IUPAC Name |
aminomethylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c3-1-5-2(4)6/h1,3H2,(H3,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLDBLDTILPFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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